molecular formula C10H15Cl2F3N4 B1402500 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride CAS No. 1361111-71-8

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402500
CAS No.: 1361111-71-8
M. Wt: 319.15 g/mol
InChI Key: NEQUWZRJQAOYTN-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2F3N4 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including compounds like 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, have been extensively studied for their medicinal and pharmaceutical applications. Research highlights the role of such compounds in the synthesis of N-heterocycles, which are crucial for the development of natural products and therapeutic compounds. The stereochemical versatility of pyrimidine derivatives allows for the creation of diverse piperidines, pyrrolidines, and azetidines, essential for addressing a broad spectrum of health-related issues (R. Philip et al., 2020).

Potential in Optoelectronic Materials

The integration of pyrimidine structures into optoelectronic materials has been a subject of significant interest. Pyrimidine and its derivatives demonstrate promise in the development of luminescent molecules, chelate compounds, and materials relevant to photo- and electroluminescence. The ability of these compounds to form coordination and hydrogen bonds makes them suitable candidates for use as sensing probes and in the fabrication of organic light-emitting diodes (OLEDs), highlighting their versatile applications in modern technology (G. Lipunova et al., 2018).

Environmental Applications: PFAS Removal

Amine-functionalized sorbents, which could be related to the amine groups present in this compound, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction mechanisms of such amine-containing sorbents with PFAS highlight the potential environmental applications of compounds possessing similar functional groups. This suggests that the compound , or its derivatives, might be explored for environmental remediation purposes, particularly in water treatment (M. Ateia et al., 2019).

Anti-Alzheimer's Applications

The pyrimidine core has also been explored for its potential in the treatment of Alzheimer's disease. Structural Activity Relationship (SAR)-based studies have identified pyrimidine derivatives as promising agents against Alzheimer's, pointing towards the therapeutic relevance of compounds like this compound in neurodegenerative disorder management. These studies suggest a framework for developing new therapeutics based on the pyrimidine scaffold to address cognitive decline and related symptoms (Subham Das et al., 2021).

Properties

IUPAC Name

4-piperidin-3-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6;;/h4,6,15H,1-3,5H2,(H2,14,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQUWZRJQAOYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

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